4-Acetamido-2-fluorobenzoic acid
Overview
Description
4-Acetamido-2-fluorobenzoic acid is an organic compound with the molecular formula C₉H₈FNO₃ It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by an acetamido group, and the hydrogen atom at the second position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-fluorobenzoic acid typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated to produce 2-fluoronitrobenzene.
Reduction: The nitro group in 2-fluoronitrobenzene is reduced to an amino group, yielding 2-fluoroaniline.
Acetylation: 2-fluoroaniline is then acetylated using acetic anhydride to form 2-fluoroacetanilide.
Carboxylation: Finally, the acetylated product undergoes carboxylation to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The acetamido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-2-fluorobenzoic acid if an amine is the nucleophile.
Reduction: Reduction of the acetamido group yields 4-amino-2-fluorobenzoic acid.
Oxidation: Oxidation can lead to the formation of various carboxylic acids or ketones.
Scientific Research Applications
4-Acetamido-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-fluorobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-Acetamido-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
4-Acetamido-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Acetamido-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-acetamido-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZXBXUJIXMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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